![molecular formula C15H16N2O2 B2974190 2-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)ethanamine CAS No. 355817-27-5](/img/structure/B2974190.png)
2-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)ethanamine
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Description
2-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)ethanamine, also known as 2-Bromomescaline, is a chemical compound that belongs to the phenethylamine class. This compound is of great interest to researchers due to its potential applications in various scientific fields.
Scientific Research Applications
Anti-Cancer Agent
This compound has been used in the synthesis of a series of indole-based compounds that have shown anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
COX Inhibitors
Benzodioxole derivatives have been synthesized and evaluated as COX inhibitors . These compounds have shown potential in the treatment of inflammation and pain.
Cytotoxic Agents
The benzodioxole derivatives have also been evaluated as cytotoxic agents . These compounds have shown cytotoxic activity against various cancer cell lines.
Sensor Development
The compound has been used in the development of a custom-made electrode for the detection of heavy metal ions .
Crystal Structure Studies
The compound has been used in crystal structure studies . These studies provide valuable information about the properties of the compound and its potential applications.
Flavoring Substance
The compound has been chemically synthesized and is intended to be used as a flavoring substance in specific categories of food .
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-13(9-16-6-1)10-17-7-5-12-3-4-14-15(8-12)19-11-18-14/h1-4,6,8-9,17H,5,7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMRKSJFXOVPPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCNCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)ethanamine |
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